2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose
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Overview
Description
2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose is a complex carbohydrate derivative, specifically a disaccharide, composed of two sugar molecules: 2-acetamido-2-deoxygalactopyranose and 2-deoxyglucopyranose. This compound is notable for its role in various biological processes and its presence in glycoproteins and glycolipids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose typically involves the condensation of 2-acetamido-2-deoxy-D-glucose with 2-acetamido-2-deoxy-D-galactose. One method involves the use of ammonium bicarbonate in water, which allows for the formation of glycosylamines in yields ranging from 65% to 80% . The reaction conditions can be optimized by adjusting the temperature and concentration of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis and purification systems can enhance the efficiency and yield of the production process. Additionally, the use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction can be used to reduce carbonyl groups to alcohols.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a role in the study of glycoproteins and glycolipids, which are essential for cell-cell communication and immune response.
Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting glycoproteins involved in diseases like cancer and autoimmune disorders.
Mechanism of Action
The mechanism of action of 2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to them and altering their conformation or function. The pathways involved may include glycosylation processes, which are critical for protein folding and stability .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: A monosaccharide that serves as a precursor in the synthesis of the disaccharide.
2-Acetamido-2-deoxy-D-galactose: Another monosaccharide involved in the synthesis of the disaccharide.
N-Acetylglucosamine: A related compound that is also involved in glycosylation processes.
Uniqueness
2-Acetamido-4-O-(2-acetamido-2-deoxygalactopyranosyl)-2-deoxyglucopyranose is unique due to its specific structure and the presence of two acetamido groups, which confer distinct chemical and biological properties. Its ability to participate in glycosylation reactions and its role in the structure of glycoproteins and glycolipids make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O11/c1-6(22)17-8(3-19)12(25)15(9(24)4-20)29-16-11(18-7(2)23)14(27)13(26)10(5-21)28-16/h3,8-16,20-21,24-27H,4-5H2,1-2H3,(H,17,22)(H,18,23)/t8-,9+,10+,11+,12+,13-,14+,15+,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJAKLUDUPBLGD-HFMMELOMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136198-41-9 |
Source
|
Record name | N-Acetylgalactosaminyl-1-4-N-acetylglucosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136198419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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